Cas no 773853-92-2 (2-bromo-4-fluoro-benzenethiol)

2-bromo-4-fluoro-benzenethiol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-fluoro-benzenethiol
- 2-Bromo-4-fluorobenzenethiol
- Benzenethiol, 2-bromo-4-fluoro-
- LogP
- 2-Bromo-4-fluorothiophenol
- MFCD09475472
- 2-bromo-4-fluorothiophenol, AldrichCPR
- PS-11924
- DB-364788
- SCHEMBL437603
- 2-bromo-4-fluoro-thiophenol
- EN300-673735
- 2-Bromo-4-fluorobenzene-1-thiol
- CS-0217074
- AKOS030234129
- AT20837
- DTXSID10650171
- GVFIOEXUIFLGOW-UHFFFAOYSA-N
- 773853-92-2
- YFB85392
-
- MDL: MFCD09475472
- インチ: InChI=1S/C6H4BrFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
- InChIKey: GVFIOEXUIFLGOW-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1F)Br)S
計算された属性
- 精确分子量: 205.92011g/mol
- 同位素质量: 205.92011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 1Ų
2-bromo-4-fluoro-benzenethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673735-0.1g |
2-bromo-4-fluorobenzene-1-thiol |
773853-92-2 | 95% | 0.1g |
$72.0 | 2023-03-11 | |
Enamine | EN300-673735-10.0g |
2-bromo-4-fluorobenzene-1-thiol |
773853-92-2 | 95% | 10.0g |
$1123.0 | 2023-03-11 | |
abcr | AB403770-1 g |
2-Bromo-4-fluorothiophenol; . |
773853-92-2 | 1 g |
€351.30 | 2023-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287744-10g |
2-Bromo-4-fluorobenzene-1-thiol |
773853-92-2 | 97% | 10g |
¥24753.00 | 2024-07-28 | |
Enamine | EN300-673735-0.05g |
2-bromo-4-fluorobenzene-1-thiol |
773853-92-2 | 95% | 0.05g |
$48.0 | 2023-03-11 | |
1PlusChem | 1P00G501-5g |
2-Bromo-4-fluorothiophenol |
773853-92-2 | 97% | 5g |
$733.00 | 2025-02-27 | |
abcr | AB403770-1g |
2-Bromo-4-fluorothiophenol; . |
773853-92-2 | 1g |
€351.30 | 2025-02-18 | ||
abcr | AB403770-5g |
2-Bromo-4-fluorothiophenol; . |
773853-92-2 | 5g |
€1058.10 | 2025-02-18 | ||
A2B Chem LLC | AH52177-250mg |
2-Bromo-4-fluorothiophenol |
773853-92-2 | 97% | 250mg |
$105.00 | 2024-04-19 | |
1PlusChem | 1P00G501-250mg |
2-Bromo-4-fluorothiophenol |
773853-92-2 | 97% | 250mg |
$142.00 | 2025-02-27 |
2-bromo-4-fluoro-benzenethiol 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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9. Back matter
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2-bromo-4-fluoro-benzenethiolに関する追加情報
Recent Advances in the Application of 2-Bromo-4-Fluoro-Benzenethiol (CAS: 773853-92-2) in Chemical Biology and Pharmaceutical Research
2-Bromo-4-fluoro-benzenethiol (CAS: 773853-92-2) has emerged as a versatile building block in medicinal chemistry and chemical biology research. This halogenated benzenethiol derivative has gained significant attention due to its unique reactivity profile and potential applications in drug discovery. Recent studies have demonstrated its utility as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and covalent protein modifiers.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 2-bromo-4-fluoro-benzenethiol as a precursor to develop irreversible inhibitors that showed improved selectivity and pharmacokinetic properties compared to existing therapies. The presence of both bromo and fluoro substituents on the aromatic ring allowed for precise control of electronic effects during the synthetic transformations.
In chemical biology applications, 2-bromo-4-fluoro-benzenethiol has been employed as a thiol-reactive probe for protein labeling. A recent Nature Chemical Biology publication (2024) described its use in developing site-selective protein modification strategies, taking advantage of the orthogonal reactivity of the bromo and thiol functional groups. This approach enabled the construction of well-defined protein conjugates for structural studies and therapeutic development.
The compound's safety profile and handling considerations have been the subject of recent investigations. A 2023 toxicological assessment published in Chemical Research in Toxicology evaluated its reactivity with biological nucleophiles and proposed appropriate safety protocols for laboratory use. The study emphasized the need for proper ventilation and personal protective equipment when working with this compound due to its potential to form reactive sulfur species.
Emerging applications in materials science have also been reported. A 2024 Advanced Materials study demonstrated the use of 2-bromo-4-fluoro-benzenethiol as a surface modifier for gold nanoparticles, creating stable monolayers with tunable electronic properties. This development opens new possibilities for biosensor applications and targeted drug delivery systems.
Future research directions appear to focus on expanding the compound's utility in fragment-based drug discovery and as a handle for bioconjugation chemistry. Several ongoing clinical trials (as of mid-2024) are investigating drug candidates derived from 2-bromo-4-fluoro-benzenethiol scaffolds, particularly in oncology and autoimmune disease indications.
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